![molecular formula C20H22N4O3S B2642661 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886922-19-6](/img/structure/B2642661.png)
2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks for Heterocycles
2-(2-(Methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is utilized in the synthesis of various heterocycles, demonstrating its versatility as a building block in organic chemistry. For instance, it has been involved in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, serving as a precursor for the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives through reactions with appropriate aminopyrazoles and aminotriazole. Such compounds, with pendent benzothiazole and benzimidazole ring systems, highlight its utility in the construction of complex molecular structures with potential biological activity (Darweesh et al., 2016).
Antimicrobial Activity
Derivatives synthesized from this compound have been evaluated for their antimicrobial properties. Research into 1-naphthyl and 4-biphenyl derivatives of 2, 4, 5-trisubstituted-1H-imidazoles, which start from similar molecular frameworks, has demonstrated significant antibacterial and antifungal activities. Such studies underscore the potential of derivatives of this compound in contributing to the development of new antimicrobial agents (Sawant et al., 2011).
Catalytic Systems and Synthesis
This compound's derivatives have found applications in catalytic systems for the synthesis of other significant organic compounds. Ionic liquids derived from similar chemical structures have catalyzed the condensation of benzene-1, 2-diamine with aromatic aldehydes efficiently, showcasing their role in facilitating chemical transformations at room temperature. This highlights the importance of such molecules in developing environmentally friendly catalytic processes (Khazaei et al., 2011).
HIV-1 Replication Inhibitors
Further, novel N-arylsulfonyl derivatives based on this framework have been identified as inhibitors of HIV-1 replication, indicating their potential as therapeutic agents. Such studies provide a foundation for further exploration into the antiviral applications of compounds derived from this compound (Che et al., 2015).
properties
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-28(26,27)20-21-17-9-5-6-10-18(17)24(20)15-19(25)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJSHLZGDALJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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